N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide
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Description
N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2S and its molecular weight is 441.93. The purity is usually 95%.
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Scientific Research Applications
Discovery and Clinical Candidate Designation
N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), specifically exhibiting selectivity for ACAT-1 over ACAT-2. This discovery has led to the development of an aqueous-soluble clinical candidate, K-604, demonstrating significant oral absorption and pharmacological efficacy, potentially useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Synthesis and Production Process
The synthesis process of related N-(piperazin-1-yl)acetamide derivatives, which share a structural resemblance to the compound of interest, has been optimized for pilot production. This includes strategies to eliminate by-products and enhance the yield, indicating the scalability and potential for large-scale production of such compounds (Guillaume et al., 2003).
Potential as Pesticides
Research into N-derivatives of similar compounds has demonstrated their potential application as pesticides. Their physical properties, such as powder diffraction patterns, have been characterized, suggesting their use in agricultural applications to combat pests and improve crop protection (Olszewska et al., 2011).
Receptor Affinity and Drug Design
Studies on N-(arylpiperazinyl)acetamide derivatives have explored their affinity for various receptors, including serotonin and dopamine receptors. This research highlights the importance of structural features in determining receptor affinity, laying the groundwork for the design of compounds targeting specific neurological pathways (Żmudzki et al., 2015).
Insecticidal Activity
Innovations in heterocyclic chemistry involving thiadiazole moieties have shown the synthesis of compounds with significant insecticidal properties against various pests. This suggests the potential of this compound and its derivatives in developing new, effective insecticides (Fadda et al., 2017).
Properties
IUPAC Name |
N-[5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-14(28)24-19-18(16-7-4-5-9-23-16)25-30-20(19)21(29)27-12-10-26(11-13-27)17-8-3-2-6-15(17)22/h2-9H,10-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKHIBSOMUZJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.